1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)14-5-4-8-16(13-14)27(24,25)18-11-9-17(10-12-18)26(22,23)15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXKZKRGALLTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monoprotection of Piperazine
The initial step involves protecting one amine group of piperazine to direct sulfonylation to the opposing nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is widely used for this purpose due to its compatibility with subsequent sulfonylation reactions.
Procedure :
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Piperazine (1.0 equiv) is treated with Boc₂O (1.1 equiv) in a mixture of dioxane and water (3:1 v/v) at 0–5°C.
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Sodium hydroxide (3.0 equiv) is added to maintain basic conditions (pH >10), favoring mono-Boc protection.
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The reaction is stirred for 12 hours, yielding N-Boc-piperazine as a white solid (82–86% yield).
Key Data :
First Sulfonylation: 3-Nitrophenylsulfonyl Group Installation
The Boc-protected piperazine undergoes sulfonylation with 3-nitrophenylsulfonyl chloride to introduce the first substituent.
Procedure :
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N-Boc-piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
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3-Nitrophenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C.
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The mixture is stirred at room temperature for 6 hours, followed by aqueous workup (10% HCl) and extraction with ethyl acetate.
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Column chromatography (hexane/ethyl acetate, 7:3) yields N-Boc-1-(3-nitrophenylsulfonyl)piperazine (74–81% yield).
Key Data :
Deprotection of Boc Group
The Boc group is removed under acidic conditions to unmask the secondary amine for subsequent sulfonylation.
Procedure :
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N-Boc-1-(3-nitrophenylsulfonyl)piperazine is treated with 4M HCl in dioxane (10 mL/mmol) at 0°C.
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The reaction is stirred for 2 hours, concentrated under reduced pressure, and neutralized with saturated NaHCO₃.
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Extraction with DCM and drying (Na₂SO₄) affords 1-(3-nitrophenylsulfonyl)piperazine as a hydrochloride salt (84–89% yield).
Key Data :
Second Sulfonylation: Phenylsulfonyl Group Installation
The free amine of 1-(3-nitrophenylsulfonyl)piperazine reacts with phenylsulfonyl chloride to introduce the second substituent.
Procedure :
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1-(3-nitrophenylsulfonyl)piperazine (1.0 equiv) is dissolved in DCM with triethylamine (3.0 equiv).
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Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 8 hours.
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The crude product is purified via column chromatography (hexane/ethyl acetate, 1:1) to yield 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine (68–72% yield).
Key Data :
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¹H NMR (CDCl₃) : δ 8.50 (s, 1H), 8.18 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 7.9 Hz, 1H), 7.70–7.62 (m, 2H, Ph), 7.55–7.47 (m, 3H, Ph), 3.85–3.75 (m, 4H, piperazine).
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HRMS-ESI : [M + H]⁺ calc. for C₁₆H₁₆N₃O₆S₂: 418.0, found: 418.1.
Alternative Synthetic Routes
One-Pot Sequential Sulfonylation
To circumvent protection-deprotection steps, a one-pot method using controlled stoichiometry has been explored:
Solid-Phase Synthesis
Immobilized piperazine derivatives on Wang resin enable iterative sulfonylation:
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Resin-bound piperazine is reacted with 3-nitrophenylsulfonyl chloride (1.2 equiv) in DMF.
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Cleavage with TFA/DCM releases the mono-sulfonated intermediate.
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Free amine is reacted with phenylsulfonyl chloride (1.1 equiv) in DCM.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to mitigate radiation-induced cognitive decline by expanding neural stem cells and inhibiting neuroinflammation . The compound targets the hedgehog signaling pathway, which plays a crucial role in the maintenance and proliferation of neural stem cells.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine: Similar structure but with the nitro group in the para position.
1-[(2-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine: Similar structure but with the nitro group in the ortho position.
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine: Similar structure but with a phenylacetyl group instead of a phenylsulfonyl group.
Uniqueness
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target the hedgehog signaling pathway and mitigate radiation-induced cognitive decline sets it apart from other similar compounds .
Biological Activity
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a complex organic compound with a molecular formula of . This compound features both nitrophenyl and phenylsulfonyl groups attached to a piperazine ring, which contributes to its unique biological activity and potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro and sulfonyl groups can modify the function of biological molecules, while the piperazine ring may facilitate binding to receptors or enzymes, influencing various biochemical pathways. Research indicates that this compound may have neuroprotective properties, potentially mitigating radiation-induced cognitive decline by enhancing neural stem cell proliferation and inhibiting neuroinflammation .
Therapeutic Potential
Research into the therapeutic potential of this compound has highlighted several areas:
- Antimicrobial Activity : Similar sulfonated derivatives have shown promise as antibacterial agents against strains such as Escherichia coli and Bacillus subtilis .
- Cancer Treatment : The compound's ability to induce DNA damage and arrest the cell cycle in cancer cells has been noted, suggesting its potential use in oncology .
- Neuroprotection : Investigations into its role in neuroprotection have indicated that it may help in reducing cognitive decline associated with neuroinflammatory conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(4-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine | Nitro group in para position | Potentially different biological activity |
| 1-[(2-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine | Nitro group in ortho position | Variation in binding affinity |
| 1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine | Phenylacetyl group instead of phenylsulfonyl | Different chemical reactivity |
The unique substitution pattern of this compound enhances its binding affinity to specific targets compared to its analogs, which may contribute to its distinct biological activities.
Study on Antibacterial Properties
A study synthesized various sulfonated derivatives of piperazine compounds, including those similar to this compound. The synthesized compounds were tested against Bacillus subtilis and Escherichia coli, revealing that some derivatives exhibited significant antibacterial activity, indicating the potential for developing new antimicrobial agents .
Neuroprotective Effects
Research focusing on neuroprotection found that compounds similar to this compound could significantly reduce cognitive decline in models of radiation exposure. This effect was attributed to the compound's ability to enhance neural stem cell proliferation and inhibit neuroinflammatory responses .
Q & A
Q. What in silico tools predict off-target interactions for this compound?
- Tools : SwissTargetPrediction and SEA identify potential off-targets (e.g., serotonin receptors due to piperazine scaffold). Validate with radioligand binding assays .
Q. How to design analogues to improve blood-brain barrier (BBB) penetration?
- Guidelines : Reduce polar surface area (<90 Å) and logP ~2–3. Replace phenylsulfonyl with trifluoromethyl groups to enhance passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
